molecular formula C15H17N3O B13252619 5-{Octahydrocyclopenta[c]pyrrol-3a-yl}-3-phenyl-1,2,4-oxadiazole

5-{Octahydrocyclopenta[c]pyrrol-3a-yl}-3-phenyl-1,2,4-oxadiazole

Cat. No.: B13252619
M. Wt: 255.31 g/mol
InChI Key: HMPDLAZETKCVNO-UHFFFAOYSA-N
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Description

5-{Octahydrocyclopenta[c]pyrrol-3a-yl}-3-phenyl-1,2,4-oxadiazole is a chemical compound with the molecular formula C15H17N3O. It is a member of the oxadiazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{Octahydrocyclopenta[c]pyrrol-3a-yl}-3-phenyl-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of a hydrazide with a nitrile oxide to form the oxadiazole ring . The reaction conditions often involve the use of solvents like tetrahydrofuran (THF) and catalysts to facilitate the cyclization process .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade solvents and catalysts, and ensuring proper purification techniques to achieve high yields and purity .

Chemical Reactions Analysis

Types of Reactions

5-{Octahydrocyclopenta[c]pyrrol-3a-yl}-3-phenyl-1,2,4-oxadiazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, but they often involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different oxadiazole derivatives, while substitution reactions can introduce new functional groups into the molecule .

Scientific Research Applications

5-{Octahydrocyclopenta[c]pyrrol-3a-yl}-3-phenyl-1,2,4-oxadiazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-{Octahydrocyclopenta[c]pyrrol-3a-yl}-3-phenyl-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-{Octahydrocyclopenta[c]pyrrol-3a-yl}-3-phenyl-1,2,4-oxadiazole is unique due to its specific structural features, which confer distinct chemical and biological properties. Its phenyl group and oxadiazole ring contribute to its stability and reactivity, making it a valuable compound in various research and industrial applications .

Properties

Molecular Formula

C15H17N3O

Molecular Weight

255.31 g/mol

IUPAC Name

5-(2,3,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-3a-yl)-3-phenyl-1,2,4-oxadiazole

InChI

InChI=1S/C15H17N3O/c1-2-5-11(6-3-1)13-17-14(19-18-13)15-8-4-7-12(15)9-16-10-15/h1-3,5-6,12,16H,4,7-10H2

InChI Key

HMPDLAZETKCVNO-UHFFFAOYSA-N

Canonical SMILES

C1CC2CNCC2(C1)C3=NC(=NO3)C4=CC=CC=C4

Origin of Product

United States

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